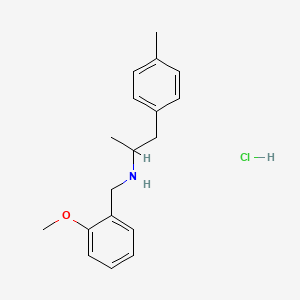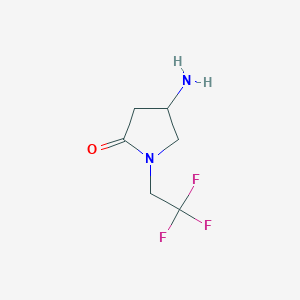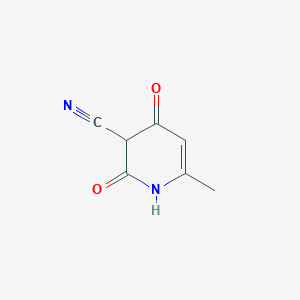
2-oxo-4aH-quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-4aH-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, making it an essential scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-4aH-quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Another method includes the use of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid in good to excellent yields .
Industrial Production Methods: Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . Transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also employed to enhance the efficiency and environmental friendliness of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-oxo-4aH-quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the functionalization and derivatization of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, enaminones, and various transition metal catalysts . Reaction conditions often involve the use of solvents such as tetrahydrofuran and the application of heat or microwave irradiation .
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives with potential biological and pharmaceutical activities . These derivatives are valuable in drug discovery and development due to their diverse pharmacological properties .
Wissenschaftliche Forschungsanwendungen
2-oxo-4aH-quinoline-4-carboxylic acid has numerous scientific research applications in chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a vital scaffold for the development of drugs with anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . In biology, it is used to study the mechanisms of action of various biological processes and pathways . In industry, it is employed in the synthesis of other valuable quinoline derivatives and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 2-oxo-4aH-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-oxo-4aH-quinoline-4-carboxylic acid include 4-hydroxy-2-quinolones, quinolinyl-pyrazoles, and quinoline-2,4-diones . These compounds share a similar quinoline scaffold but differ in their functional groups and substitution patterns.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a 2-oxo group and a 4-carboxylic acid group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-oxo-4aH-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-6H,(H,13,14) |
InChI-Schlüssel |
GMUXRNATNDBLPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=O)C=C2C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



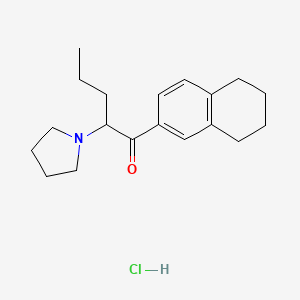
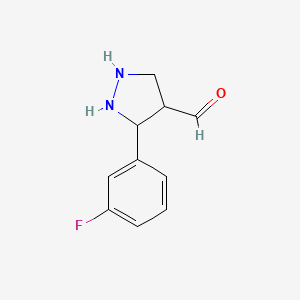
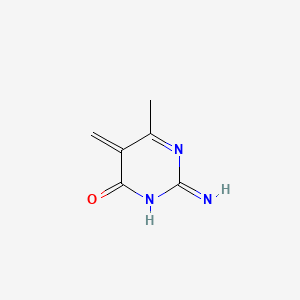
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)
![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)
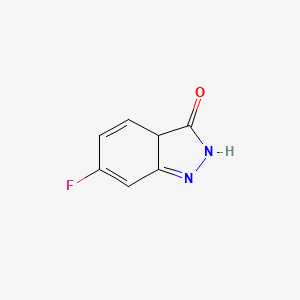
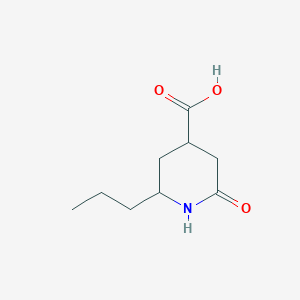
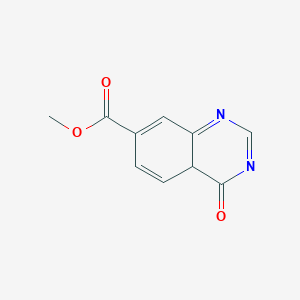
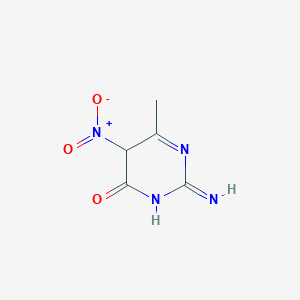
![N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide](/img/structure/B12359707.png)
